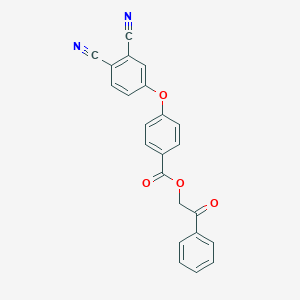

Phenacyl 4-(3,4-dicyanophenoxy)benzoate

説明

Phenacyl 4-(3,4-dicyanophenoxy)benzoate is an ester derivative featuring a phenacyl group linked to a benzoate moiety substituted with a 3,4-dicyanophenoxy group. The synthesis typically involves coupling 4-(3,4-dicyanophenoxy)benzoic acid with phenacyl bromide under nucleophilic acyl substitution conditions . Its structural uniqueness lies in the combination of a dicyanophenoxy substituent and the phenacyl ester group, which differentiates it from simpler benzoate derivatives.

特性

分子式 |

C23H14N2O4 |

|---|---|

分子量 |

382.4 g/mol |

IUPAC名 |

phenacyl 4-(3,4-dicyanophenoxy)benzoate |

InChI |

InChI=1S/C23H14N2O4/c24-13-18-8-11-21(12-19(18)14-25)29-20-9-6-17(7-10-20)23(27)28-15-22(26)16-4-2-1-3-5-16/h1-12H,15H2 |

InChIキー |

QEFAXPUDVMQLNN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |

正規SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |

製品の起源 |

United States |

類似化合物との比較

Torsion Angles and Molecular Conformation

Phenacyl 4-(3,4-dicyanophenoxy)benzoate adopts a synclinal conformation with a torsion angle (C13–O1–C12–C11) ranging from 69.7° to 86.12°, similar to other synclinal phenacyl benzoates (71°–91°) . In contrast:

- Adamantyl-based esters : These derivatives exhibit restricted conformational flexibility due to the bulky adamantane group, leading to reduced π⋯π interactions and lower structural occupancy (mostly <63%) compared to phenacyl benzoates (63–69%) .

- Biphenyl benzoates : Replacing the phenyl ring with a biphenyl group increases steric hindrance, resulting in fewer isostructural crystals and altered packing patterns .

Table 1: Conformational and Structural Comparison

| Compound Type | Torsion Angle Range (°) | Structural Occupancy (%) | Dominant Interactions |

|---|---|---|---|

| Phenacyl 4-(3,4-DCPh)Benzoate | 69.7–86.12 | 63–69 | Weak C–H⋯O/N, limited π⋯π |

| Adamantyl Benzoates | 70.26–89.69 | <63 (except 2n: 68.4) | C–H⋯O, no π⋯π |

| Biphenyl Benzoates | 70–90 | 65–72 | C–H⋯O, occasional π⋯π |

(DCPh = Dicyanophenoxy; Data from )

Crystal Packing and Intermolecular Interactions

The dicyanophenoxy group reduces π⋯π stacking compared to unsubstituted phenacyl benzoates, as seen in adamantyl derivatives. However, the phenacyl group introduces weak C–H⋯O/N hydrogen bonds, which stabilize the crystal lattice . In contrast, methyl 4-(3,4-dicyanophenoxy)benzoate () lacks the phenacyl group, leading to simpler packing patterns and lower thermal stability.

Spectroscopic and Functional Group Analysis

Infrared (IR) Spectroscopy

The carbonyl stretch (C=O) for this compound appears near 1643 cm⁻¹, consistent with other benzoates . Key differences include:

- Zn(II) Phthalocyanine Complexes: The dicyanophenoxy group in these complexes shows a shifted C≡N stretch (~2220 cm⁻¹) due to coordination with metal ions .

- Ethyl 4-(Dimethylamino)Benzoate (EDB): The amino group introduces N–H stretches (~3350 cm⁻¹), absent in non-amino benzoates .

Table 2: IR Spectral Comparison

| Compound Type | C=O Stretch (cm⁻¹) | Notable Peaks (cm⁻¹) |

|---|---|---|

| Phenacyl 4-(3,4-DCPh)Benzoate | 1643 | C≡N: 2220, C–O–C: 1091 |

| Zn(II) Phthalocyanine | 1670 | C≡N: 2225, C–N: 1231 |

| EDB | 1685 | N–H: 3350, C–O: 1105 |

DNA Interaction

The Zn(II) phthalocyanine complex derived from 4-(3,4-dicyanophenoxy)benzoic acid exhibits DNA intercalation via π-stacking, as demonstrated by absorption titrations and viscosity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。